molecular formula C17H23N5O3 B451519 [3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](1-PYRROLIDINYL)METHANONE

[3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTYL](1-PYRROLIDINYL)METHANONE

Cat. No.: B451519
M. Wt: 345.4g/mol
InChI Key: SYVZLHLPSMIQMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-nitro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]dec-1-ylmethanone is a complex organic compound with a unique structure that combines a triazole ring, a tricyclodecane framework, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-nitro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]dec-1-ylmethanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazole ring, the construction of the tricyclodecane framework, and the introduction of the pyrrolidine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the triazole ring can undergo reduction to form amino derivatives.

    Reduction: The compound can be reduced under specific conditions to yield various reduced forms.

    Substitution: The triazole ring and pyrrolidine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 3-(3-nitro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]dec-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical transformations makes it a valuable tool for investigating biological processes.

Medicine

In medicine, the compound has potential applications as a drug candidate due to its unique structure and reactivity. It can be modified to enhance its pharmacological properties and target specific biological pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials and catalysts. Its stability and reactivity make it suitable for various industrial applications, including polymer synthesis and catalysis.

Mechanism of Action

The mechanism of action of 3-(3-nitro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]dec-1-ylmethanone involves its interaction with specific molecular targets and pathways. The triazole ring and pyrrolidine moiety can interact with enzymes and receptors, modulating their activity. The compound’s ability to undergo various chemical transformations allows it to participate in multiple biochemical pathways, exerting its effects through a combination of mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-nitro-1H-1,2,4-triazol-1-yl)cyclohexylmethanone
  • 3-(3-nitro-1H-1,2,4-triazol-1-yl)adamantylmethanone

Uniqueness

Compared to similar compounds, 3-(3-nitro-1H-1,2,4-triazol-1-yl)tricyclo[3.3.1.1~3,7~]dec-1-ylmethanone stands out due to its tricyclodecane framework, which imparts unique steric and electronic properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H23N5O3

Molecular Weight

345.4g/mol

IUPAC Name

[3-(3-nitro-1,2,4-triazol-1-yl)-1-adamantyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C17H23N5O3/c23-14(20-3-1-2-4-20)16-6-12-5-13(7-16)9-17(8-12,10-16)21-11-18-15(19-21)22(24)25/h11-13H,1-10H2

InChI Key

SYVZLHLPSMIQMA-UHFFFAOYSA-N

SMILES

C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-]

Canonical SMILES

C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)[N+](=O)[O-]

Origin of Product

United States

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